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Compound of Interest

Compound Name: 4-Fluorobenzhydrol

Cat. No.: B154427

Technical Guide: 4-Fluorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzhydrol, a key
synthetic intermediate in pharmaceutical research. It covers its chemical properties, a detailed
synthesis protocol, and its primary application in the development of non-nucleoside reverse
transcriptase inhibitors (NNRTIS).

Core Chemical Data

4-Fluorobenzhydrol, also known as (4-fluorophenyl)(phenyl)methanol, is an aromatic alcohol.
Its core properties are summarized in the table below for quick reference.
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Property Value

CAS Number 365-22-0[1]

Molecular Formula C13H11FO[1]

Molecular Weight 202.22 g/mol

IUPAC Name (4-fluorophenyl)(phenyl)methanol

4-Fluorobenzhydryl alcohol, Phenyl(4-
Synonyms fluorophenyl)methanol, a-Phenyl-4-

fluorobenzenemethanol

Synthesis of 4-Fluorobenzhydrol

The most common and efficient method for the synthesis of 4-Fluorobenzhydrol is the
reduction of 4-fluorobenzophenone. The following protocol is adapted from well-established
procedures for the reduction of similar ketones, such as benzophenone and 4,4'-
difluorobenzophenone, using sodium borohydride.[1][2][3][4]

Experimental Protocol: Sodium Borohydride Reduction
of 4-Fluorobenzophenone

Materials:

4-Fluorobenzophenone

e Sodium Borohydride (NaBHa)

e Methanol (or Ethanol)

e Deionized Water

e Dichloromethane (or other suitable organic solvent)

e Anhydrous Sodium Sulfate

» Dilute Acetic Acid (or Hydrochloric Acid)
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Procedure:

» Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
fluorobenzophenone (1.0 equivalent) in methanol (approximately 2 volumes relative to the
ketone).

» Addition of Reducing Agent: While stirring the solution at room temperature, slowly add
sodium borohydride (0.25 to 0.6 equivalents) portion-wise over a period of 30-45 minutes.
The reaction is exothermic, and the addition rate should be controlled to maintain a gentle
reaction.[1][3]

o Reaction Monitoring: Continue to stir the reaction mixture at ambient temperature. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by
observing the disappearance of the 4-fluorobenzophenone spot.[1][4] The reaction is
typically complete within 2-3 hours.[1]

e Quenching and pH Adjustment: Upon completion, carefully quench the reaction by the slow
addition of deionized water. Adjust the pH of the mixture to approximately 4-6 with dilute
acetic acid to neutralize any remaining borohydride and the resulting borate esters.[1][3]

o Extraction: Transfer the mixture to a separatory funnel and extract the product with
dichloromethane (2 x volumes).

e Washing: Wash the combined organic layers with deionized water to remove any remaining
inorganic salts.

e Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and
evaporate the solvent under reduced pressure to yield 4-Fluorobenzhydrol, typically as a
white to off-white solid.

Logical Workflow for Synthesis
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Synthesis of 4-Fluorobenzhydrol

Intermediate Alkoxide
Sodium Borohydride :
(NaBH4) Protonation 4-Fluorobenzhydrol

Aqueous Workup
(H20, Acid)
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A flowchart illustrating the synthesis of 4-Fluorobenzhydrol.

Application in Drug Development

4-Fluorobenzhydrol serves as a crucial building block in the synthesis of non-nucleoside
reverse transcriptase inhibitors (NNRTIs).[2] NNRTIs are a class of antiretroviral drugs used in
the treatment of HIV-1 infection.

Role in NNRTI Synthesis

The benzhydrol moiety, including the 4-fluorobenzhydrol scaffold, is a common structural
feature in a number of potent NNRTIs.[5] The synthesis of these inhibitors often involves the
derivatization of the hydroxyl group of 4-Fluorobenzhydrol to introduce other functional groups
that enhance binding to the target enzyme.

Mechanism of Action of NNRTIs

NNRTIs inhibit the activity of HIV-1 reverse transcriptase, an enzyme essential for the
replication of the virus. They are allosteric inhibitors, meaning they bind to a site on the enzyme
that is distinct from the active site.[6] This binding induces a conformational change in the
enzyme, which distorts the active site and prevents the conversion of the viral RNA genome
into DNA.[3] This ultimately halts the viral replication cycle.

Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase
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Mechanism of NNRTI Action
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The inhibitory action of NNRTIs on the HIV-1 replication cycle.

Biological Evaluation of Benzhydrol Derivatives
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While 4-Fluorobenzhydrol itself is primarily a synthetic intermediate, its derivatives have been
the subject of biological evaluation as potential anti-HIV agents. In a study on (x)-benzhydrol
derivatives with a sulfonamide group, several compounds demonstrated significant inhibitory
activity against wild-type HIV-1 in cell-based assays, with some showing ECso values in the
sub-micromolar range.[5] Furthermore, some of these derivatives maintained moderate activity
against drug-resistant strains of the virus.[5] This highlights the potential of the benzhydrol
scaffold, including its fluorinated variants, in the design of novel and potent NNRTISs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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